molecular formula C14H15NO4 B15094793 Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate

Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate

Cat. No.: B15094793
M. Wt: 261.27 g/mol
InChI Key: XPRZFSKXUXKJJG-UHFFFAOYSA-N
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Description

Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate is a quinoline-based synthetic compound characterized by a bicyclic aromatic structure with a nitrogen atom in the heterocyclic ring. Key substituents include methoxy groups at positions 4 and 7, a methyl group at position 8, and a methyl ester at position 2. These functional groups influence its electronic properties, solubility, and reactivity. Methoxy groups are electron-donating, increasing electron density in the quinoline ring, while the methyl ester at position 2 provides a site for hydrolysis or further derivatization.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-8-11(17-2)6-5-9-12(18-3)7-10(14(16)19-4)15-13(8)9/h5-7H,1-4H3

InChI Key

XPRZFSKXUXKJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield various hydrogenated quinoline derivatives .

Scientific Research Applications

Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Substituent Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Key Functional Groups Reactivity Insights
Target Compound 4,7-dimethoxy; 8-methyl; 2-COOCH₃ Methoxy, methyl, methyl ester Stabilized ester via electron donation
Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate () 4,7-Cl; 8-F; 2-COOCH₃ Halogens (Cl, F), methyl ester Halogens enhance electrophilicity; prone to nucleophilic substitution
B11: Methyl 4-(tert-butylthio)propoxy-8-aminoquinoline-2-carboxylate () 4-(tert-butylthio)propoxy; 8-NH₂; 2-COOCH₃ Thioether, amino, methyl ester Air-sensitive due to amino group; sulfur enhances redox activity
B12: Dimer with nitro/isobutoxy groups () 4,8-isobutoxy; 8-nitro; 2-COOCH₃ Nitro, isobutoxy, methyl ester Nitro group lowers electron density; dimerization affects solubility

Key Findings :

  • Electron-Donating vs.
  • Steric Effects : The 8-methyl group in the target compound introduces steric hindrance, which may reduce binding efficiency to biological targets compared to smaller substituents like fluorine .
  • Stability: Unlike B11 (), which degrades rapidly under ambient conditions due to its amino group, the target compound’s methoxy and methyl substituents likely confer greater stability .

Key Findings :

  • Antimicrobial Potential: The halogenated analog () may exhibit stronger antibacterial activity due to fluorine’s electronegativity enhancing target binding .
  • Mechanistic Diversity : The target compound’s methoxy groups could favor DNA intercalation, whereas B11’s thioether group may enable redox-based mechanisms .

Biological Activity

Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate (MDMQC) is a synthetic compound belonging to the quinoline family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MDMQC, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MDMQC features a quinoline core with specific substitutions that enhance its biological activity. The presence of methoxy groups at positions 4 and 7 and a methyl group at position 8 contributes to its pharmacological profile. The carboxylate moiety is crucial for its interaction with biological targets.

The mechanisms through which MDMQC exerts its biological effects are not fully elucidated. However, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. For instance, studies suggest that MDMQC may inhibit specific enzyme activities related to cancer progression and infectious diseases .

Biological Activities

MDMQC has been evaluated for several biological activities:

Research Findings

Recent studies have provided insights into the biological activity of MDMQC:

  • In Vitro Studies : In vitro assays have demonstrated that MDMQC exhibits cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Molecular Docking Studies : Computational studies suggest that MDMQC binds effectively to targets such as NQO1 (NAD(P)H:quinone oxidoreductase 1), which is implicated in cancer metabolism. This binding may enhance its anticancer effects by modulating oxidative stress pathways .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the quinoline ring have been shown to significantly affect the biological activity of related compounds. Understanding these relationships can guide the design of more potent derivatives .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activities of MDMQC and related compounds:

CompoundActivity TypeIC50 (µM)Mechanism of Action
This compound (MDMQC)Anticancer20Induction of apoptosis
Aryl-quinoline derivativesAntimicrobial15Membrane disruption
Quinoline-based antimalarialsAntimalarial10Inhibition of heme polymerization

Case Studies

  • Case Study 1 : A study involving MDMQC showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
  • Case Study 2 : In a comparative study with other quinoline derivatives, MDMQC demonstrated superior activity against specific bacterial strains, highlighting its potential as an antimicrobial agent.

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